molecular formula C19H29ClN2O4S B4133357 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide

Cat. No.: B4133357
M. Wt: 417.0 g/mol
InChI Key: JUMPPOUOBFSLPU-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide is a chemical compound that has been extensively studied in scientific research. It is known for its ability to block the action of certain receptors in the brain, making it a valuable compound in various fields of study.

Preparation Methods

The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenoxy acetamide core.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its effects on cellular processes and receptor interactions.

    Medicine: It has potential therapeutic applications in the treatment of obesity, diabetes, and addiction due to its ability to block certain brain receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by blocking the action of specific receptors in the brain. For example, it can act as a CB-1 antagonist, which means it blocks the CB-1 receptor responsible for the psychoactive effects of THC, the main psychoactive compound in cannabis. By blocking this receptor, the compound can reduce the psychoactive effects of THC and has been shown to have anxiolytic and antidepressant effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide include other CB-1 antagonists. this compound is unique due to its specific chemical structure, which allows it to selectively block the CB-1 receptor without affecting other receptors in the brain. This selectivity makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O4S/c1-3-7-14(2)21-19(23)13-26-18-11-10-16(12-17(18)20)27(24,25)22-15-8-5-4-6-9-15/h10-12,14-15,22H,3-9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMPPOUOBFSLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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